molecular formula C12H23BrO2 B2719544 Tert-butyl 8-bromooctanoate CAS No. 77383-17-6

Tert-butyl 8-bromooctanoate

Cat. No.: B2719544
CAS No.: 77383-17-6
M. Wt: 279.218
InChI Key: HGJYTBCLFXAZMO-UHFFFAOYSA-N
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Description

Tert-butyl 8-bromooctanoate is an organic compound with the chemical formula C12H23BrO2. It is a colorless liquid that is soluble in organic solvents such as ethanol and ether. This compound is used in various chemical reactions and has applications in scientific research and industry .

Scientific Research Applications

Tert-butyl 8-bromooctanoate is used in various scientific research applications, including:

Safety and Hazards

Tert-butyl 8-bromooctanoate is associated with several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and avoiding contact with skin and eyes . It is recommended to use personal protective equipment and ensure adequate ventilation when handling this compound .

Preparation Methods

Tert-butyl 8-bromooctanoate can be synthesized through the reaction of 8-bromooctanoic acid with tert-butyl alcohol in the presence of a catalyst. The reaction typically involves the use of a dehydrating agent to facilitate the esterification process. Industrial production methods may involve the use of brominated alkanes and cadmium, followed by reaction with tert-butyl alcohol .

Chemical Reactions Analysis

Tert-butyl 8-bromooctanoate undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

    Reduction Reactions: The compound can be reduced to form the corresponding alcohol.

    Oxidation Reactions: It can be oxidized to form carboxylic acids or other oxidized products.

Common reagents used in these reactions include sodium borohydride for reduction and potassium permanganate for oxidation. The major products formed depend on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of tert-butyl 8-bromooctanoate involves its interaction with various molecular targets and pathways. In biological systems, it can be incorporated into lipid molecules, affecting lipid metabolism and signaling pathways. The bromine atom in the compound can also participate in halogen bonding, influencing its reactivity and interactions with other molecules .

Comparison with Similar Compounds

Tert-butyl 8-bromooctanoate can be compared with other similar compounds such as:

    8-bromooctanoic acid: This compound lacks the tert-butyl ester group and has different reactivity and solubility properties.

    Tert-butyl 8-chlorooctanoate: This compound has a chlorine atom instead of a bromine atom, leading to differences in reactivity and chemical behavior.

    Tert-butyl 8-iodooctanoate:

The uniqueness of this compound lies in its specific reactivity due to the presence of the bromine atom and the tert-butyl ester group, making it suitable for specific chemical reactions and applications .

Properties

IUPAC Name

tert-butyl 8-bromooctanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23BrO2/c1-12(2,3)15-11(14)9-7-5-4-6-8-10-13/h4-10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGJYTBCLFXAZMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCCCCCCBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77383-17-6
Record name tert-butyl 8-bromooctanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A 5.00 g (22.4 mmol) portion of 8-bromooctanoic acid was dissolved in a mixed solvent of 2 ml dichloromethane and 10 ml hexane, and the solution was mixed with 8.00 ml (44.8 mmol) of tert-butyl 2,2,2-trichloroacetoimidate and 0.45 ml (3.66 mmol) of boron trifluoride-ether complex and stirred at room temperature for 1 hour. The reaction solution was mixed with 10 ml of hexane and 0.031 g (3.66 mmol) of sodium bicarbonate, the resulting precipitate was separated by filtration, and then the solvent was evaporated under reduced pressure. The resulting residue was purified by silica gel column chromatography (n-hexane/ethyl acetate=5/1) to obtain 2.34 g (yield, 38%) of tert-butyl 8-bromooctanoate.
Quantity
0 (± 1) mol
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2 mL
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10 mL
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8 mL
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0.031 g
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10 mL
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Reaction Step Three

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